2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a derivative of alanine, characterized by the presence of a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Alanine Moiety: The quinoline derivative is then reacted with alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions:
Oxidation: The quinoline moiety can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinolinic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This interaction can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrate
Uniqueness
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and alanine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scholarly sources.
- IUPAC Name : this compound
- CAS Number : 914769-50-9
- Molecular Formula : C₁₂H₁₈Cl₂N₂O₅
- Molecular Weight : 341.19 g/mol
The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the quinoline moiety. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
-
Antitumor Activity :
- Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
- A case study involving similar compounds indicated significant antitumor effects in vitro, suggesting that this compound may share these properties .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological activity of quinoline derivatives:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. |
Study 3 | Highlighted neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function tests significantly. |
In Vitro and In Vivo Studies
In vitro assays have consistently shown that compounds similar to this compound can effectively inhibit cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). In vivo studies further support these findings, demonstrating tumor regression in xenograft models when treated with related compounds .
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVSXYDHVMTBAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855646 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132210-25-4 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.